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molecular formula C7H11NS B1340644 2-(5-Methyl-2-thienyl)ethanamine CAS No. 30433-92-2

2-(5-Methyl-2-thienyl)ethanamine

Cat. No. B1340644
M. Wt: 141.24 g/mol
InChI Key: VAYWLNRNWZOIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067598B2

Procedure details

To a suspension of 6.9 g (40.78 mmol) LiAlH4 in 70 mL diethyl ether under nitrogen was added drop wise a solution of 6.9 g (175 mmol) 2-methyl-5-((E)-2-nitro-vinyl)-thiophene in 150 mL diethyl ether at 20 to 25° C. After complete addition the mixture was heated to reflux for 5 h. The mixture was cooled to 0° C. and 28 mL water and 7 mL 5N NaOH and was added. The white solid was filtered, washed with ethyl acetate and the filtrate was concentrated in vacuo. The residue was distilled at reduced pressure to yield 4.98 g (86%) of the title compound as colourless liquid.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
28 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][C:8]1[S:9][C:10](/[CH:13]=[CH:14]/[N+:15]([O-])=O)=[CH:11][CH:12]=1.O.[OH-].[Na+]>C(OCC)C>[CH3:7][C:8]1[S:9][C:10]([CH2:13][CH2:14][NH2:15])=[CH:11][CH:12]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
CC=1SC(=CC1)\C=C\[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
28 mL
Type
reactant
Smiles
O
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The white solid was filtered
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(S1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 4.98 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 20.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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